

4-Chloroquinolin-8-amine molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloroquinolin-8-amine

Cat. No.: B1590687

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An In-depth Technical Guide to **4-Chloroquinolin-8-amine**: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the heterocyclic building block, **4-Chloroquinolin-8-amine**. It provides an in-depth analysis of its core chemical properties, synthesis, reactivity, and applications, with a strong emphasis on practical laboratory considerations and safety protocols.

Core Molecular Profile

4-Chloroquinolin-8-amine is a substituted quinoline derivative, a class of compounds of significant interest in medicinal chemistry. Its structure features a quinoline core with a chlorine atom at the C4 position and an amine group at the C8 position.

Molecular Structure

The structural arrangement of **4-Chloroquinolin-8-amine** is fundamental to its chemical reactivity and utility as a synthetic intermediate.

Caption: Molecular Structure of **4-Chloroquinolin-8-amine**.

Quantitative Data Summary

The fundamental physicochemical properties of **4-Chloroquinolin-8-amine** are summarized below for quick reference.

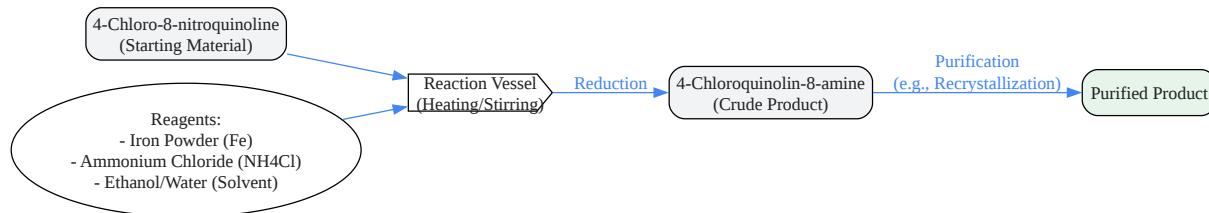
Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ CIN ₂	[1] [2] [3]
Molecular Weight	178.62 g/mol	[1] [2] [3]
CAS Number	81764-16-1	[1] [2] [4]
Appearance	White to light yellow or yellow solid	[2]
Melting Point	99-100 °C	[2]
Boiling Point (Predicted)	333.7±27.0 °C	[2]
Density (Predicted)	1.363±0.06 g/cm ³	[2]
pKa (Predicted)	2.65±0.13	[2]

Synthesis and Purification

The primary and most cited method for the synthesis of **4-Chloroquinolin-8-amine** is through the chemical reduction of its nitro precursor, 4-Chloro-8-nitroquinoline.

Synthetic Pathway: Reduction of 4-Chloro-8-nitroquinoline

This reaction involves the conversion of the nitro group (-NO₂) at the C8 position to an amine group (-NH₂). A common and effective method employs iron powder in the presence of an acid catalyst, such as ammonium chloride, in an ethanol/water solvent system.[\[2\]](#) The iron acts as the reducing agent in this heterogeneous reaction.



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Caption: General workflow for the synthesis of **4-Chloroquinolin-8-amine**.

Detailed Experimental Protocol

The following protocol is a self-validating system derived from established methods.[\[2\]](#)

Materials:

- 4-Chloro-8-nitroquinoline
- Iron powder (fine mesh)
- Ammonium chloride (NH₄Cl)
- Ethanol (EtOH)
- Deionized water (H₂O)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).
- Addition of Reagents: To the stirred solution, add iron powder (approx. 10 eq) and ammonium chloride (approx. 8 eq) sequentially.^[2] The large excess of iron is necessary to drive the heterogeneous reaction to completion.
- Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
- Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the excess iron powder and iron salts. Wash the filter cake with ethanol or another suitable solvent to ensure complete recovery of the product.
- Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue, followed by a base (like sodium bicarbonate) to neutralize any remaining acid. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude **4-Chloroquinolin-8-amine**.
- Purification: The crude product, typically a solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the final product with high purity. Product identity and purity should be confirmed by ¹H NMR, mass spectrometry, and melting point analysis.^[2]

Chemical Reactivity and Applications

The utility of **4-Chloroquinolin-8-amine** in synthetic chemistry stems from the distinct reactivity of its substituent groups, making it a valuable scaffold in drug discovery.

Nucleophilic Aromatic Substitution (S_nAr)

The chlorine atom at the C4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (S_NAr). The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, facilitates the attack of nucleophiles.^[5] This allows for the introduction of a wide variety of functional groups by reacting **4-Chloroquinolin-8-amine** with different nucleophiles (e.g., amines, thiols).

This reactivity is the cornerstone of its use in building libraries of 4-aminoquinoline derivatives, which are extensively studied for their therapeutic potential, particularly as antimalarial agents.^{[6][7]} The synthesis of compounds like chloroquine, for instance, involves the substitution of the 4-chloro group with an alkylamine side chain.^{[6][8]}



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Caption: S_NAr reaction at the C4 position of **4-Chloroquinolin-8-amine**.

Role in Drug Discovery

The 4-aminoquinoline scaffold is a pharmacophore present in numerous antimalarial drugs.^[6] ^[9] Modifications to this core structure are a key strategy in developing new agents to combat drug-resistant strains of malaria.^[10] **4-Chloroquinolin-8-amine** serves as a critical starting material or intermediate for creating novel derivatives where different side chains are attached at the C4 position. These modifications aim to enhance efficacy, improve pharmacokinetic profiles, and overcome resistance mechanisms.^[10]

Spectroscopic Characterization

While specific spectra for this exact compound require experimental acquisition, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.[11][12]

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the quinoline ring. A broad singlet corresponding to the $-\text{NH}_2$ protons would also be present, the chemical shift of which can vary depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The chemical shifts will be influenced by the attached chloro and amino groups and the nitrogen heteroatom.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[2] The presence of a chlorine atom will be evident from the characteristic $\text{M}+2$ isotopic peak with an intensity approximately one-third of the molecular ion peak (M^+).
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine group (typically around $3300\text{-}3500\text{ cm}^{-1}$). Aromatic C-H and C=C stretching vibrations will also be prominent.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **4-Chloroquinolin-8-amine**. The following guidelines are based on safety data sheets for structurally similar and reactive quinoline compounds.[13][14][15][16]

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[13][17] Eyewash stations and safety showers must be readily accessible.[13][17]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear safety glasses with side shields or chemical goggles.[13]
 - Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat to prevent skin contact.[13][14]

- Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator with a particulate filter.[13]
- Handling: Avoid contact with skin, eyes, and clothing.[13][17] Do not breathe dust.[13] Minimize dust generation and accumulation.[13] Wash hands thoroughly after handling.[13][14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][17] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

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